Product packaging for 3,5-Dichloronitrobenzene(Cat. No.:CAS No. 618-62-2)

3,5-Dichloronitrobenzene

Cat. No.: B1666198
CAS No.: 618-62-2
M. Wt: 192 g/mol
InChI Key: RNABGKOKSBUFHW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Halogenated Nitrobenzenes

The study of halogenated nitrobenzenes is rooted in the foundational discoveries of 19th-century organic chemistry. The journey began with the first synthesis of nitrobenzene (B124822) in 1834 by Eilhardt Mitscherlich, who treated benzene (B151609) with fuming nitric acid. britannica.com This pioneering work laid the groundwork for investigating aromatic nitro compounds and their subsequent derivatives. Following this, the industrialization of nitrobenzene production in the mid-19th century paved the way for the emergence of polyhalogenated nitrobenzenes as critical intermediates.

Initially, research focused on fundamental reactions like electrophilic aromatic substitution, which helped elucidate the electronic effects of having multiple substituents on a benzene ring. Early methods for preparing halogenated anilines, the reduction products of halogenated nitrobenzenes, often involved reagents like tin or iron in the presence of hydrochloric acid. cdnsciencepub.com However, these methods had limitations, particularly for iodo-substituted compounds where the halogen could be displaced. cdnsciencepub.com

The 20th century saw the development of more refined and selective synthetic methods. Catalytic transfer hydrogenation, using sources like hydrazine (B178648) hydrate (B1144303) in the presence of catalysts such as Raney nickel or palladium on carbon (Pd/C), emerged as a superior technique. cdnsciencepub.comnih.gov This offered a milder and more selective alternative to older methods, proving effective for a range of halogenated nitroarenes and preserving the carbon-halogen bond. nih.gov Research has since evolved to explore the catalytic properties of various noble metals like palladium, platinum, and iridium for the selective hydrogenation of halogenated nitrobenzenes, driven by high efficiency and environmental friendliness. researchgate.net This evolution reflects a continuous drive towards more precise, efficient, and sustainable chemical synthesis.

Significance of 3,5-Dichloronitrobenzene in Advanced Organic Synthesis and Chemical Science

This compound (3,5-DCNB) is a key building block in advanced organic synthesis, primarily due to the specific reactivity conferred by its substitution pattern. solubilityofthings.com The electron-withdrawing nature of the nitro group and the two chlorine atoms significantly influences the molecule's chemical behavior, making it a versatile intermediate for producing a range of high-value chemicals. solubilityofthings.com

Its most prominent application is as a precursor for 3,5-dichloroaniline (B42879). google.com This transformation is typically achieved through the selective reduction of the nitro group, a reaction that has been a major focus of catalysis research. nih.govresearchgate.net 3,5-dichloroaniline is an important intermediate in the manufacture of agrochemicals, particularly for synthesizing high-efficiency, low-toxicity cyclic imide pesticides. google.com Beyond pesticides, the compound is also used in the synthesis of dyes and pharmaceuticals. solubilityofthings.comgoogle.com

The unique structure of 3,5-DCNB also makes it useful in other areas of chemical science. For instance, it has been employed as an internal standard in ¹H nuclear magnetic resonance (NMR) spectroscopy for the quantitative analysis of other compounds. chemicalbook.com The presence of multiple reactive sites allows for diverse chemical transformations, enabling its use in creating complex molecular architectures. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₃Cl₂NO₂ nist.gov
Molecular Weight 192.00 g/mol nist.gov
Appearance Orange to brown crystals chemicalbook.com
Melting Point 64-65 °C chemicalbook.com
CAS Number 618-62-2 nist.gov
Solubility Poorly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com

Table 2: Applications of this compound

Application Area Specific Use
Agrochemicals Intermediate for the synthesis of 3,5-dichloroaniline, a precursor for cyclic imide pesticides. google.com
Pharmaceuticals Starting material for various pharmaceutical compounds. solubilityofthings.comgoogle.com
Dyes and Pigments Used in the synthesis of certain dyes. google.com
Chemical Research Employed as an internal standard in NMR spectroscopy. chemicalbook.com
Organic Synthesis Versatile building block for creating complex molecules. solubilityofthings.com

Contemporary Research Challenges and Opportunities Pertaining to this compound

Despite its utility, the production and use of this compound present several research challenges. A primary concern is the efficiency and selectivity of its synthesis. For example, existing industrial production methods, such as the diazotization-deamination-reduction pathway, can suffer from low yields. google.com Consequently, there is a significant opportunity for developing novel production processes that are more efficient and generate less waste. google.com

Another major challenge revolves around the environmental impact of halogenated nitroaromatics. These compounds can be resistant to biodegradation, and their presence in industrial wastewater is a concern. nih.govnih.gov This has spurred research into the microbial degradation of dichloronitrobenzenes. For instance, studies have identified bacterial strains and specific enzymes, like nitroarene dioxygenases, that can initiate the breakdown of these compounds. nih.govbohrium.com Elucidating these catabolic pathways offers opportunities for developing effective bioremediation strategies to treat contaminated soil and water. nih.govasm.org

The field of catalysis continues to offer fertile ground for research. The selective hydrogenation of the nitro group in 3,5-DCNB without affecting the chlorine atoms is crucial for its primary application. researchgate.net Research into highly efficient and selective catalysts, including those based on non-noble metals or advanced nanomaterials, is an active area. acs.org For example, recent studies have explored photo-thermal catalysis as a means to drive hydrogenation reactions under milder conditions, presenting an opportunity to reduce the energy intensity of these industrial processes. acs.org Furthermore, computational methods like Density Functional Theory (DFT) are being used to understand reaction mechanisms at a molecular level, which can guide the rational design of new and improved catalysts. researchgate.netdergipark.org.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2C6H3NO2<br>C6H3Cl2NO2 B1666198 3,5-Dichloronitrobenzene CAS No. 618-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
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InChI Key

RNABGKOKSBUFHW-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]
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Molecular Formula

Cl2C6H3NO2, C6H3Cl2NO2
Record name 1,3-DICHLORO-5-NITROBENZENE
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DSSTOX Substance ID

DTXSID1060683
Record name Benzene, 1,3-dichloro-5-nitro-
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Molecular Weight

192.00 g/mol
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Physical Description

ORANGE-TO-BROWN CRYSTALS.
Record name 1,3-DICHLORO-5-NITROBENZENE
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Flash Point

140 °C
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 1.7
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Vapor Density

Relative vapor density (air = 1): 6.6
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CAS No.

618-62-2
Record name 3,5-Dichloronitrobenzene
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Record name 3,5-Dichloronitrobenzene
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Record name 3,5-Dichloronitrobenzene
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Melting Point

64.5 °C
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Environmental Dynamics and Ecotoxicological Implications of 3,5 Dichloronitrobenzene

Environmental Fate and Persistence

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the air or water. youtube.com This occurs when the organism's intake of a substance is faster than its ability to excrete or metabolize it. youtube.com The potential for a chemical to bioaccumulate is a significant factor in its environmental risk assessment.

For 3,5-Dichloronitrobenzene, its properties suggest a potential for bioaccumulation in aquatic organisms. This is primarily indicated by its octanol-water partition coefficient (Log Kow), a key parameter in predicting the bioaccumulation potential of a substance. A higher Log Kow value generally indicates a greater potential for a chemical to accumulate in the fatty tissues of organisms. While specific bioaccumulation studies on this compound are not extensively detailed in the provided search results, the principles of bioaccumulation suggest that its chemical structure is conducive to this process.

Factors influencing the bioaccumulation of substances like this compound in aquatic life include the species of the organism, its lipid content, and environmental conditions such as water temperature and organic matter content. mdpi.com

Environmental Mobility and Distribution in Environmental Compartments

The environmental mobility and distribution of this compound are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Based on a classification scheme, an estimated Koc value of 1,100 suggests that 2,3-dichloronitrobenzene (B165493) is expected to have low mobility in soil. nih.gov Volatilization from moist soil surfaces is anticipated to be a significant fate process. nih.gov Due to its low water solubility, it is not likely to be mobile in the environment. fishersci.com

The distribution of this compound in various environmental compartments—water, soil, air, and biota—is a dynamic process. Its persistence and potential for long-range transport will also influence its ultimate environmental fate.

Photodegradation Pathways and Half-Life Determination in Aqueous Media

Photodegradation is a key process that can break down chemical compounds in the environment through the action of sunlight. For many organic pollutants, this is a significant pathway for their removal from aquatic systems.

The photodegradation of nitroaromatic compounds, such as this compound, in aqueous media can proceed through various pathways. These can include the reduction of the nitro group, hydroxylation of the aromatic ring, or cleavage of the carbon-chlorine bond. The specific pathways and the rate of degradation are influenced by factors such as the pH of the water, the presence of other organic and inorganic substances, and the intensity of solar radiation.

Determining the photodegradation half-life is crucial for assessing the persistence of this compound in the environment. While specific half-life data for this compound in aqueous media were not available in the provided search results, studies on similar compounds indicate that photodegradation can be a significant, though sometimes slow, removal mechanism.

Ecotoxicity and Hazard Assessment in Aquatic Systems

Acute and Chronic Toxicity to Aquatic Biota, including Algae

This compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com

Acute Toxicity:

Acute toxicity refers to the adverse effects of a substance that result from a single exposure or multiple exposures in a short period. For aquatic organisms, this is often measured as the concentration of the substance that is lethal to 50% of the test organisms over a specified period (LC50).

The following table summarizes acute toxicity data for a related compound, 1,3-Dinitrobenzene (B52904), which provides an indication of the potential toxicity of dichlorinated nitrobenzenes.

Data for 1,3-Dinitrobenzene, a related compound, illustrates the potential acute toxicity to various aquatic species. dtic.mil

Chronic Toxicity:

Chronic toxicity involves the adverse effects of a substance following long-term exposure. For aquatic life, this can manifest as reduced growth, impaired reproduction, or other sublethal effects.

For rainbow trout exposed to 1,3-dinitrobenzene, the range from the highest no-effect concentration to the lowest concentration causing toxicant-related effects in a 69-day early life stage test was 0.50 to 0.97 mg/L. dtic.mil Juvenile trout in a 30-day exposure were even more sensitive, with a no-effect to effect range for mortality of 0.16 to 0.42 mg/L. dtic.mil

Toxicity to Algae:

Algae are primary producers in aquatic ecosystems, and their health is vital for the entire food web. The green alga Selenastrum capricornutum showed toxic effects on its growth at a concentration of 0.97 mg/L of 1,3-dinitrobenzene in a 5-day static exposure test, but not at 0.26 mg/L. dtic.mil

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aquatic Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals, including their toxicity, based on their molecular structure. koreascience.kr These models are valuable for assessing the potential hazards of chemicals when experimental data is limited. koreascience.kr

For aquatic toxicity, QSAR models correlate various molecular descriptors of a chemical with its observed toxic effects on aquatic organisms. uci.edu These descriptors can include parameters related to the molecule's size, shape, electronic properties, and hydrophobicity.

Several QSAR models have been developed to predict the acute and chronic toxicity of chemicals to different aquatic species, such as fish, daphnids, and algae. nih.govnih.gov These models are often developed and validated according to guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). nih.gov

The application of QSAR modeling to nitroaromatic compounds like this compound can help in:

Predicting its toxicity to a wide range of aquatic organisms.

Prioritizing it for further ecotoxicological testing.

Understanding the structural features that contribute to its toxicity.

The development of robust and validated QSAR models is an active area of research, with ongoing efforts to improve their predictive accuracy and expand their applicability to a wider range of chemical structures and toxicological endpoints. nih.govrsc.org

Ecotoxicological Profile

The ecotoxicological profile of a chemical compound is critical for understanding its potential impact on ecosystems. For this compound, this involves assessing its toxicity to various organisms and elucidating the mechanisms through which this toxicity is exerted.

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity of chemicals, reducing the need for extensive and time-consuming experimental testing. nih.govresearchgate.netnih.gov The ciliated protozoan Tetrahymena pyriformis is a widely used model organism in aquatic toxicology. Several QSAR studies have been conducted to predict the toxicity of nitroaromatic compounds, including this compound, to this organism. The toxicity is typically measured as the 50% inhibitory growth concentration (IGC₅₀), with the logarithm of the reciprocal of this value (log(1/IGC₅₀)) used as the dependent variable in modeling. researchgate.net

These studies consistently demonstrate a correlation between the molecular structure of nitrobenzenes and their toxic potency. For this compound, specific toxicity values have been reported across different studies, highlighting its significant biological activity against Tetrahymena pyriformis. The variation in reported values can be attributed to differences in experimental conditions and the specific QSAR models employed.

Interactive Data Table: Reported Toxicity of this compound to Tetrahymena pyriformis

Study ReferenceToxicity Value (log(1/IGC₅₀) in mmol/L)
Cronin et al. (2002)1.13
Aptula et al. (2005)1.13
Wang et al. (2014)1.16

The toxicity of nitroaromatic compounds is complex and can occur through multiple mechanisms. While narcosis (a non-specific disruption of cell membranes) is a baseline mechanism for many organic pollutants, more specific and reactive mechanisms are often at play for compounds like this compound.

The primary modes of action for nitroaromatics are linked to their hydrophobicity and electrophilic reactivity. While direct evidence for this compound is limited, the toxicology of this chemical class points towards mechanisms more potent than simple narcosis. The presence of the nitro group makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic attack and redox cycling. This reactivity can lead to several adverse cellular effects.

One significant mechanism is the potential for oxidative stress. The substance may interfere with blood systems through the formation of methaemoglobin, indicating an electrophilic interaction with biological macromolecules. itcilo.org Furthermore, some benzene (B151609) metabolites are known to deplete intracellular glutathione (B108866) (GSH), a critical antioxidant, leading to apoptosis (programmed cell death). nih.gov This occurs when the compound or its metabolites covalently bind to GSH, depleting cellular stores and leaving the cell vulnerable to oxidative damage. While this specific pathway has not been demonstrated for this compound, its structural similarity to other reactive benzene derivatives suggests it as a plausible mechanism of toxicity.

Assessing the long-term environmental effects and ecological risk of a chemical involves evaluating its persistence, potential for bioaccumulation, and chronic toxicity. For this compound and its isomers, there is evidence suggesting they pose a hazard to the environment. itcilo.org

Long-Term Effects: Dichloronitrobenzene isomers are generally considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comfishersci.com The environmental fate of the related isomer 2,4-Dichloronitrobenzene indicates that it is not expected to biodegrade readily and has a moderate to high potential for bioconcentration in aquatic organisms. nih.gov Given its low water solubility, this compound is not likely to be highly mobile in the environment but may adsorb to sediment and suspended solids if released into water. fishersci.comnih.gov Its persistence can lead to long-term exposure for aquatic and benthic organisms.

Biotransformation and Mechanistic Toxicology of 3,5 Dichloronitrobenzene

Mammalian Metabolism and Biotransformation Pathways of 3,5-Dichloronitrobenzene

The biotransformation of this compound (3,5-DCNB) in mammalian systems involves a series of complex metabolic pathways, leading to the formation of various metabolites. These processes occur in different tissues and cellular systems, influencing the toxicological profile of the parent compound. Research into these pathways has been conducted using both isolated cellular systems and in vivo models to elucidate the metabolic fate of this chemical.

Metabolite Formation in Isolated Cellular Systems

Studies utilizing isolated cellular systems, particularly from the kidney, have been instrumental in identifying the initial steps of 3,5-DCNB metabolism and the enzymes involved.

In vitro studies using isolated kidney cells (IKC) from male Fischer 344 rats have demonstrated that the kidney is a site of metabolic activity for dichlorinated aromatic compounds. nih.gov While 3,5-DCNB itself is a metabolite of 3,5-dichloroaniline (B42879) (3,5-DCA) in these cells, it is also subject to further biotransformation. nih.gov The cytotoxicity of 3,5-DCNB in renal cells is not likely a direct action of the compound itself but rather a result of its conversion into subsequent toxic metabolites. nih.gov This metabolic activation is supported by the observation that its toxicity is reduced by inhibitors of oxidative metabolism, such as cytochrome P450 inhibitors. nih.govresearchgate.net These findings indicate that renal enzyme systems actively metabolize 3,5-DCNB, leading to the formation of reactive intermediates. nih.gov

Research on the metabolism of the related compound 3,5-dichloroaniline (3,5-DCA) in isolated kidney cells has identified several key metabolites that are part of the broader metabolic pathway. Incubation of these renal cells with 3,5-DCA resulted in the detection of 3,5-Dichloroacetanilide (3,5-DCAA). nih.gov

Another critical, albeit highly reactive, metabolite identified in this system is 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA). nih.gov 3,5-DCPHA is considered a potent nephrotoxicant and a major contributor to the renal toxicity observed. nih.gov The formation of 3,5-DCNB in these cells demonstrates that the kidney can form 3,5-DCPHA, which can then be further oxidized to 3,5-dichloronitrosobenzene and subsequently to 3,5-DCNB. nih.govnih.gov This establishes a clear metabolic link between these compounds within renal cells.

Metabolites of 3,5-Dichloroaniline Identified in Isolated Kidney Cells
Parent CompoundDetected MetaboliteSignificance
3,5-Dichloroaniline (3,5-DCA)3,5-Dichloroacetanilide (3,5-DCAA)Identified as a direct metabolite in isolated kidney cells. nih.gov
3,5-Dichloroaniline (3,5-DCA)3,5-Dichlorophenylhydroxylamine (3,5-DCPHA)Considered the most potent nephrotoxic metabolite in this system. nih.gov
3,5-Dichloroaniline (3,5-DCA)This compound (3,5-DCNB)Formed via oxidation of 3,5-DCPHA; possesses intermediate nephrotoxic potential. nih.govnih.gov

In Vivo Metabolic Fates and Excretion Pathways

In living organisms, the metabolism of nitroaromatic compounds like 3,5-DCNB is more extensive, involving multiple organs and enzymatic systems, including those of the gastrointestinal microflora.

A primary pathway for the metabolism of substituted nitrobenzenes in vivo is the reduction of the nitro group to form the corresponding aniline (B41778) derivative. nih.gov This reduction can be carried out by bacteria present in the gastrointestinal tract. nih.gov For this compound, this pathway leads to the formation of 3,5-Dichloroaniline (3,5-DCA). This biotransformation is significant as it converts the nitro compound into an aromatic amine, which has its own distinct toxicological properties and metabolic fate. The industrial synthesis of 3,5-dichloroaniline is often achieved through the hydrogenation and reduction of this compound, mirroring this biological pathway. google.com

In addition to nitroreduction, other metabolic transformations can occur in vivo. Phenyl ring oxidation, or hydroxylation , is a known biotransformation pathway for chloroanilines, suggesting it is a plausible route for 3,5-DCNB or its metabolites. nih.gov This process involves the addition of a hydroxyl (-OH) group to the aromatic ring.

Furthermore, the metabolism of nitroaromatics can lead to the formation of azoxy compounds . A proposed mechanism for this involves the condensation of hydroxylamine (B1172632) (ArNHOH) and nitroso (ArNO) intermediates, which are formed during the reduction of the nitro group. nih.gov These intermediates can react to form an N-N bond, which, after dehydration, results in the characteristic azoxy moiety (RN=N⁺(O⁻)R). nih.gov This pathway represents a more complex metabolic fate for 3,5-DCNB, leading to the formation of dimeric structures.

Analysis of Mercapturic Acid Formation

The metabolism of this compound in rabbits has been studied to understand its biotransformation pathways. One of the key aspects of its metabolism is the formation of mercapturic acids. Research has shown that mercapturic acids can be formed from various chloronitrobenzene compounds through processes involving the replacement of either a nitro group (acetylcysteyldenitration) or a chlorine atom (acetylcysteyldechlorination) scispace.com. In the case of 2:3:4:5-tetrachloronitrobenzene, a small amount of mercapturic acid is formed by replacing a chlorine atom with an acetylcysteine group scispace.com. The study of 2:3-, 2:6-, and 3:5-dichloronitrobenzene contributes to the broader understanding of these metabolic fates scispace.comnih.govnih.gov. The investigation into these pathways helps to elucidate how the body processes and eliminates such compounds nih.govnih.gov.

Molecular Mechanisms of Cellular and Organ Toxicity

Nephrotoxic Potential and Renal Bioactivation Mechanisms

This compound (3,5-DCNB) is recognized for its nephrotoxic potential. Studies using isolated kidney cells (IKC) from male Fischer 344 rats have demonstrated that 3,5-DCNB is a more potent nephrotoxicant than its parent compound, 3,5-dichloroaniline (3,5-DCA) nih.govmdpi.com. The toxicity of 3,5-DCNB is not inherent to the molecule itself but requires metabolic activation within the kidney to produce the ultimate toxic chemical species nih.govmdpi.comnih.gov. This bioactivation process is a critical step in its mechanism of inducing renal damage. The kidney's ability to metabolize 3,5-DCNB into toxic metabolites underscores its role as a target organ for toxicity nih.govmdpi.comnih.gov.

Role of Nitro Group Reduction in Cytotoxicity

The reduction of the nitro group is a crucial step in the metabolic activation and subsequent cytotoxicity of nitroaromatic compounds nih.gov. This process can lead to the formation of highly reactive intermediates, including nitroso and N-hydroxylamino derivatives nih.gov. These intermediates are often more toxic than the parent nitro compound. The reduction of the nitro group can be catalyzed by various enzymes known as nitroreductases nih.gov. This metabolic pathway is significant for a wide range of substances, including drugs and environmental pollutants nih.gov. Free radicals can be produced during the reduction of the nitro group, contributing to cellular damage mdpi.com.

Involvement of Free Radicals and Reactive Oxygen/Nitrogen Species in Renal Damage

The generation of free radicals and reactive oxygen/nitrogen species (ROS/RNS) is a key mechanism in the renal damage induced by 3,5-DCNB and related compounds. An imbalance between the generation and elimination of ROS/RNS leads to oxidative stress, which can cause inflammation, cell death, and tissue damage nih.govepa.gov. In the context of nephrotoxicity, free radicals may be produced during the metabolic reduction of the nitro group or through the redox cycling of metabolites like chlorophenylhydroxylamines or chloronitrosobenzenes mdpi.com. This enhanced generation of ROS/RNS is a common factor in both acute and chronic kidney injuries nih.govepa.gov. The involvement of free radicals in the cytotoxicity of chloronitrobenzene compounds is supported by findings that antioxidant pretreatments reduce toxicity in isolated renal cortical cells researchgate.net.

SpeciesRole in Renal Damage
Reactive Oxygen Species (ROS) Key players in kidney injury, contributing to the initiation and maintenance of tubular cell lesions. Their overproduction leads to oxidative stress, lipid peroxidation, and damage to cellular components nih.govmdpi.com.
Reactive Nitrogen Species (RNS) Involved in the pathophysiology of most kidney diseases when their levels exceed physiological norms. They contribute to inflammation and tissue damage alongside ROS nih.govepa.govnih.gov.
Free Radicals Produced during the biotransformation of compounds like 3,5-DCNB, particularly during nitro group reduction. They participate in the cytotoxic mechanism leading to renal cell injury mdpi.comresearchgate.net.

Influence of Antioxidants and Enzyme Systems (e.g., Cytochrome P450, Flavin Monooxygenase, Peroxidase) on Toxicity

The toxicity of 3,5-DCNB is significantly influenced by various enzyme systems and can be mitigated by antioxidants. The cytotoxicity of 3,5-DCNB in isolated kidney cells is reduced by pretreatment with antioxidants such as glutathione (B108866) and N-acetyl-L-cysteine nih.govnih.govresearchgate.net. This suggests that reactive metabolites are involved in its toxicity nih.govnih.gov.

Furthermore, inhibitors of specific enzyme systems can attenuate 3,5-DCNB's toxic effects. Pretreatment with inhibitors for Cytochrome P450 (CYP), Flavin Monooxygenase (FMO), and peroxidases reduces its cytotoxicity nih.govnih.govresearchgate.net. These findings indicate that multiple enzyme systems are capable of bioactivating 3,5-DCNB to toxic metabolites nih.gov. CYPs and FMOs are major Phase I enzymes that convert lipophilic xenobiotics into more water-soluble forms, which can sometimes result in more toxic products nih.govnih.gov.

Enzyme System / AgentEffect on 3,5-DCNB CytotoxicityImplication
Antioxidants Attenuated / ReducedInvolvement of free radicals and oxidative stress in the toxicity mechanism nih.govnih.govresearchgate.net.
Cytochrome P450 (CYP) Inhibitors ReducedCYP enzymes are involved in the bioactivation of 3,5-DCNB to toxic metabolites nih.govnih.govresearchgate.net.
Flavin Monooxygenase (FMO) Inhibitors ReducedFMO enzymes contribute to the metabolic activation and toxicity of 3,5-DCNB nih.govnih.govresearchgate.net.
Peroxidase Inhibitors ReducedPeroxidases play a role in the bioactivation process leading to 3,5-DCNB-induced cytotoxicity nih.govnih.govresearchgate.net.

Contribution as a Metabolite of 3,5-Dichloroaniline to Observed Toxicity

This compound is a known metabolite of 3,5-dichloroaniline (3,5-DCA), a potent nephrotoxicant nih.govmdpi.comnih.gov. Studies have shown that during the incubation of isolated kidney cells with 3,5-DCA, 3,5-DCNB is one of the detectable metabolites produced nih.govnih.govresearchgate.net. Research suggests that N-oxidation of 3,5-DCA is a primary mechanism for its bioactivation into nephrotoxic metabolites, including 3,5-DCNB and 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) nih.govmdpi.comnih.gov.

Investigation of Cellular Targets and Mechanisms of Cell Death

The precise cellular targets and the intricate mechanisms leading to cell death induced by this compound are multifaceted and appear to involve complex bioactivation processes. Research indicates that the cytotoxicity of this compound is not a result of the parent compound alone, but rather a consequence of its metabolic transformation into reactive intermediates.

Studies on isolated renal cortical cells have revealed that the bioactivation of this compound is a complex process involving multiple enzyme systems. Inhibition of cytochrome P450 (CYP), flavin-containing monooxygenase (FMO), cyclooxygenase, and peroxidases has been shown to afford some level of cytoprotection, suggesting the involvement of these diverse enzyme systems in the toxification process. This complexity indicates that multiple metabolic pathways may contribute to the generation of toxic species. xjournals.com

A key finding in the study of this compound-induced cell death is the significant role of free radicals. The attenuation of its cytotoxicity by antioxidants strongly suggests that oxidative stress is a critical component of its toxic mechanism. These free radicals may be generated during the renal biotransformation of the compound or as a downstream consequence of the metabolic process. xjournals.com

While direct studies detailing the specific apoptotic pathways or mitochondrial targets for this compound are limited, the involvement of oxidative stress is a common trigger for apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Oxidative damage to cellular components, including lipids, proteins, and DNA, can initiate a cascade of events leading to programmed cell death.

Table 1: Enzyme Systems Implicated in the Bioactivation of this compound and the Role of Free Radicals

Enzyme SystemRole in BioactivationEvidence
Cytochrome P450 (CYP)PartialInhibition provided some cytoprotection
Flavin Monooxygenases (FMO)PartialInhibition provided some cytoprotection
CyclooxygenasePartialInhibition provided some cytoprotection
PeroxidasesPartialInhibition provided some cytoprotection
Mediator Role in Cytotoxicity Evidence
Free RadicalsSignificantAntioxidants attenuated cytotoxicity

Hematotoxicity Considerations Related to Chlorinated Anilines and Nitrobenzenes

The potential hematotoxicity of this compound is a significant toxicological consideration, largely inferred from the known hematotoxic effects of related chlorinated anilines and nitrobenzene (B124822) compounds. A primary mechanism of hematotoxicity for these compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.

Nitrobenzene and its derivatives are known to cause methemoglobinemia. nih.govhaz-map.comnih.gov The metabolism of these compounds can lead to the formation of aniline and its derivatives. For instance, 3,5-dichloroaniline, a potential metabolite of this compound, has been demonstrated to induce methemoglobin formation. nih.gov In vivo studies with 3,5-dichloroaniline have shown elevated methemoglobin levels following administration. nih.gov

The mechanism of methemoglobin formation by aniline derivatives involves N-oxidation to form phenylhydroxylamines, which are potent oxidizing agents. In the case of 3,5-dichloroaniline, its N-hydroxy metabolite, 3,5-dichlorophenylhydroxylamine, has been identified as a particularly potent inducer of hemoglobin oxidation. nih.gov This process is often accompanied by the depletion of glutathione, an important intracellular antioxidant, further exacerbating oxidative stress within erythrocytes. nih.gov

The hematotoxic effects of nitrobenzene exposure in animal studies include not only methemoglobinemia but also hemolytic anemia, characterized by decreased erythrocyte counts, hematocrit, and hemoglobin levels. nih.gov These hematological changes can trigger compensatory responses such as increased hematopoiesis in the bone marrow and extramedullary hematopoiesis in the spleen. nih.gov

Table 2: Hematotoxicity Profile of Related Compounds

Compound/MetaboliteHematotoxic EffectMechanism
NitrobenzeneMethemoglobinemia, Hemolytic AnemiaOxidation of hemoglobin, Erythrocyte destruction
3,5-DichloroanilineMethemoglobinemiaFormation of N-hydroxy metabolite
3,5-DichlorophenylhydroxylaminePotent inducer of hemoglobin oxidationDirect oxidation of hemoglobin, Glutathione depletion

Given that this compound belongs to the chlorinated nitrobenzene class of compounds, it is plausible that it shares similar metabolic pathways and toxicological endpoints with its better-studied relatives. Therefore, a thorough assessment of its potential to induce methemoglobinemia and other hematological adversities is warranted.

Advanced Analytical Methods for Detection and Characterization of 3,5 Dichloronitrobenzene

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 3,5-Dichloronitrobenzene, enabling the separation of the parent compound from complex matrices, impurities, and metabolic products.

Gas Chromatography (GC) Applications for Purity Assessment and Identification

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It is extensively used for purity assessment of commercial products and for identifying and quantifying the compound in environmental samples. In methods such as U.S. EPA Method 8091 for nitroaromatics, a gas chromatograph is equipped with a capillary column and a sensitive detector, most commonly an electron capture detector (ECD), which is highly responsive to electronegative compounds like halogenated nitroaromatics. nih.gov

The identification of this compound is based on its retention time—the specific time it takes for the compound to travel through the column under defined conditions. Purity is determined by comparing the peak area of this compound to the areas of any other detected impurity peaks. nih.gov For complex mixtures where co-elution of compounds might occur, the use of dual-column configurations or coupling the GC with a mass spectrometer (GC-MS) provides definitive identification. nih.gov The National Institute of Standards and Technology (NIST) maintains reference GC data for this compound, which serves as a benchmark for identification. nih.gov

Table 1: Typical Gas Chromatography Parameters for Nitroaromatic Analysis
ParameterCondition/TypeReference
InjectionSplit/Splitless nih.gov
ColumnsDB-5, DB-1701 (wide-bore capillary) nih.gov
Carrier GasHelium or Hydrogen nih.govnih.gov
DetectorElectron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) nih.govnih.gov
Temperature ProgramProgrammed ramp (e.g., 60°C to 280°C) nih.gov

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis of non-volatile or thermally unstable metabolites of this compound that are not amenable to GC. The technique is particularly suited for analyzing biological samples like urine to quantify metabolites, which may be present in both free and conjugated forms. nih.gov

Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase (like octadecylsilane, ODS) is paired with a polar mobile phase (typically a mixture of water or buffer and methanol (B129727) or acetonitrile). nih.gov This setup effectively separates metabolites based on their polarity. Detection is often achieved using an ultraviolet (UV) detector, as aromatic compounds absorb UV light at specific wavelengths. nih.gov For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS), a powerful combination for profiling complex metabolite mixtures in biological matrices. who.int

Table 2: Example HPLC Conditions for Chloronitrobenzene Metabolite Analysis
ParameterCondition/TypeReference
ColumnOctadecylsilane (ODS) C18, 5 µm particles nih.gov
Mobile PhaseIsocratic or gradient mixture of Methanol and Phosphate Buffer nih.gov
DetectionUV-Vis Detector (e.g., at 240 nm or 250 nm) nih.gov
Sample TypeUrine, Plasma nih.govwho.int

Paper Chromatography in Early Metabolic Investigations

Before the widespread adoption of GC and HPLC, paper chromatography was a fundamental technique used in the foundational studies of xenobiotic metabolism. In the 1950s, pioneering work on the metabolism of various chloronitrobenzenes, including dichloronitrobenzene isomers, was conducted in rabbits. nih.govnih.gov While specific details on the chromatograms for this compound are found within these historical publications, the methodology involved spotting concentrated urine extracts onto specialized paper and developing the chromatogram with a solvent system to separate metabolites based on their partitioning between the stationary phase (paper) and the mobile phase (solvent). This technique was crucial for the initial identification of metabolic pathways, such as the formation of mercapturic acids and other conjugates.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide detailed structural information and are often used in conjunction with chromatographic techniques for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Assays

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. For this compound, ¹H NMR spectroscopy provides a unique spectral fingerprint that confirms its molecular structure. The spectrum is characterized by signals corresponding to the aromatic protons. The chemical shift (position), splitting pattern (multiplicity), and integration (area) of these signals provide definitive information about the electronic environment and connectivity of the protons in the molecule.

Table 3: ¹H NMR Data for this compound
ParameterValue/DescriptionReference
SolventCDCl₃ (Deuterated Chloroform)
Frequency90 MHz
Observed SignalsSignals corresponding to the aromatic protons on the benzene (B151609) ring.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When a molecule is ionized, typically by electron ionization (EI) for GC-MS applications, it forms a molecular ion whose m/z corresponds to the molecular weight of the compound (192.000 g/mol for C₆H₃Cl₂NO₂).

The molecular ion can then break apart into smaller, characteristic fragment ions. This fragmentation pattern is reproducible and serves as a "molecular fingerprint" for identification. The distinctive isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) further aids in confirming the presence of two chlorine atoms in the molecule and its fragments. Due to its exceptional sensitivity, MS is the premier technique for trace analysis, capable of detecting minute quantities of this compound in environmental and biological samples, especially when used as a detector for GC or HPLC.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound
FeatureDescriptionReference
Molecular FormulaC₆H₃Cl₂NO₂
Molecular Weight192.000 g/mol
Molecular Ion [M]⁺A prominent peak is observed at m/z corresponding to the molecular weight, showing the characteristic isotopic pattern for two chlorine atoms.
Major FragmentsFragments resulting from the loss of NO₂, Cl, and other groups provide structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. For this compound, IR spectroscopy provides a distinctive spectrum that allows for the characterization of its key structural features, including the nitro group, the carbon-chlorine bonds, and the substituted aromatic ring.

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule.

Detailed Research Findings

The analysis of the IR spectrum of this compound reveals distinct peaks that are indicative of its specific arrangement of atoms. The vibrational frequencies associated with the nitro (NO₂) group are particularly prominent. Aromatic nitro compounds typically show a strong asymmetric stretching vibration in the range of 1625–1540 cm⁻¹ and a symmetric stretching vibration between 1400–1360 cm⁻¹ ijsr.net. These absorptions are a clear indicator of the presence of the nitro functional group.

The aromatic nature of the compound is confirmed by the presence of C-H and C=C stretching vibrations. The C-H stretching vibrations of the benzene ring typically appear in the region of 3080 to 3030 cm⁻¹ docbrown.infodocbrown.info. Furthermore, the characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring are observed as bands of strong absorption at approximately 1600 cm⁻¹ and 1500 cm⁻¹ docbrown.infodocbrown.info.

The presence of chlorine atoms attached to the benzene ring gives rise to C-Cl stretching vibrations. These, along with C-H vibrations, can be found in the region between 880 and 550 cm⁻¹ docbrown.info. The C-N stretching vibration for aromatic compounds is generally found in the 1400–1200 cm⁻¹ range ijsr.net. The specific pattern of substitution on the benzene ring also influences the spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), which provides a unique pattern for the identification of this compound docbrown.infodocbrown.info.

The table below summarizes the principal infrared absorption bands for this compound and their corresponding functional group assignments.

Wave Number (cm⁻¹)Vibrational ModeFunctional Group
3080 - 3030C-H StretchingAromatic Ring
1625 - 1540Asymmetric NO₂ StretchingNitro Group
~1600 and ~1500C=C StretchingAromatic Ring
1400 - 1360Symmetric NO₂ StretchingNitro Group
1400 - 1200C-N StretchingNitro Group
880 - 550C-Cl StretchingHalogenated Aromatic

Biodegradation and Environmental Remediation Strategies for 3,5 Dichloronitrobenzene

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of 3,5-dichloronitrobenzene is a complex process mediated by specific enzymatic systems that have evolved in various microorganisms. Understanding these pathways is crucial for developing effective bioremediation techniques.

Halogenated nitroaromatic compounds, including this compound, are generally resistant to biodegradation due to their chemical structure. The primary factors contributing to this resistance include:

Electron-withdrawing nature: The presence of both nitro groups and chlorine atoms on the aromatic ring withdraws electron density, making the compound less susceptible to electrophilic attack by microbial oxygenases, which is often the initial step in degradation. researchgate.net

Toxicity: Nitroaromatic compounds can be toxic to microorganisms, inhibiting their metabolic activities. nih.gov This toxicity can be a significant barrier to the acclimation of microbial communities in contaminated sites.

Substituent position: The position of the halogen and nitro groups on the aromatic ring significantly influences the compound's biodegradability. The specific arrangement in this compound can sterically hinder enzymatic action.

Electronegativity of halogens: The high electronegativity of halogen substituents, particularly fluorine, can impede the interaction of the compound with the active sites of degradative enzymes. For instance, some bacteria that can degrade chloro- and bromo-substituted aromatics are unable to metabolize their fluorinated counterparts. nih.govresearchgate.net

Table 1: Factors Affecting the Biodegradation of Halogenated Nitroaromatic Compounds

FactorDescriptionImpact on Biodegradation
Chemical StructurePresence of electron-withdrawing nitro and halogen groups.Increases recalcitrance by making the aromatic ring less susceptible to oxidative attack. nih.gov
ToxicityInherent toxicity of the compound to microorganisms.Can inhibit microbial growth and enzymatic activity, slowing down or preventing degradation. nih.gov
Substituent PatternThe specific arrangement of nitro and halogen groups on the aromatic ring.Can cause steric hindrance, preventing enzymes from accessing the molecule.
Halogen ElectronegativityThe electron-attracting strength of the halogen atom.Higher electronegativity (e.g., fluorine) can negatively affect the interaction with key amino acid residues in enzyme active sites. nih.gov

The aerobic biodegradation of dichloronitrobenzenes is typically initiated by a multi-component enzyme system known as nitroarene dioxygenase . This enzyme catalyzes the insertion of two hydroxyl groups onto the aromatic ring, leading to the formation of a dichlorinated catechol and the release of the nitro group as nitrite. nih.govnih.gov

A well-studied example is the degradation of 2,3-dichloronitrobenzene (B165493) by Diaphorobacter sp. strain JS3051. This bacterium utilizes a Rieske non-heme iron dioxygenase system, designated DcbAaAbAcAd, to convert 2,3-dichloronitrobenzene into 3,4-dichlorocatechol. nih.govasm.org

The resulting dichlorocatechol is then further degraded by chlorocatechol dioxygenases . In strain JS3051, the enzyme DccA, a chlorocatechol 1,2-dioxygenase, cleaves the aromatic ring of 3,4-dichlorocatechol. nih.govnih.gov This is followed by the action of other enzymes in the lower pathway, such as chloromuconate cycloisomerase (DccB), which ultimately leads to intermediates of central metabolism. nih.govnih.gov

Table 2: Key Enzymes in Dichloronitrobenzene Degradation by Diaphorobacter sp. strain JS3051

Enzyme SystemGene ClusterFunctionSubstrate(s)Product(s)
Nitroarene Dioxygenase (DcbAaAbAcAd)dcb (B1662941)Initial dihydroxylation of the aromatic ring.2,3-Dichloronitrobenzene, 3-Chloronitrobenzene3,4-Dichlorocatechol, 4-Chlorocatechol
Chlorocatechol 1,2-Dioxygenase (DccA)dccRing cleavage of the catechol intermediate.3,4-Dichlorocatechol, 4-Chlorocatechol2,3-Dichloromuconate, 3-Chloromuconate
Chloromuconate Cycloisomerase (DccB)dccLactonization of the muconic acid derivative.2,3-DichloromuconateChlorodienelactone

The genes encoding the enzymes for dichloronitrobenzene degradation are often organized in clusters. In Diaphorobacter sp. strain JS3051, the genes for the initial dioxygenase (DcbAaAbAcAd) are located in the dcb gene cluster, while the genes for the subsequent degradation of the dichlorocatechol intermediate (including DccA and DccB) are found in the dcc gene cluster. nih.govnih.gov

There is significant evidence to suggest that these degradation pathways have evolved through the assembly of genes from different origins via horizontal gene transfer (HGT) . nih.gov The presence of mobile genetic elements, such as transposons and insertion sequences, flanking the catabolic gene clusters is a strong indicator of HGT. nih.gov For instance, the dcb cluster in strain JS3051 is surrounded by insertion sequences that are also found in other bacteria capable of degrading nitroaromatic compounds. nih.gov This suggests that catabolic genes can be transferred between different microbial species, allowing them to rapidly adapt to new environmental contaminants. dtic.mil The patchwork-like structure of these catabolic gene clusters provides a clear example of how bacteria can evolve new degradation pathways in response to xenobiotic chemicals. researchgate.net

Activated sludge, a complex microbial community used in wastewater treatment, can be adapted to degrade recalcitrant compounds like this compound through a process called acclimation. This involves gradually exposing the microbial community to increasing concentrations of the target compound, which selects for and promotes the growth of microorganisms capable of its degradation. nih.gov The acclimation period can vary depending on the specific compound and the microbial community. nih.gov

The isolation of specific degrading strains is a key step in understanding the mechanisms of biodegradation and for potential use in bioaugmentation. A common method involves:

Enrichment culture: Soil or water samples from a contaminated site are incubated in a minimal salt medium with this compound as the sole source of carbon and nitrogen.

Serial dilution and plating: The enriched culture is serially diluted and plated onto solid media containing the target compound.

Colony selection and purification: Colonies that grow on these plates are selected and purified by repeated streaking to obtain a pure culture. microbiologyjournal.org

Advanced Remediation Technologies

Building on the understanding of microbial degradation pathways, several advanced technologies have been developed for the remediation of sites contaminated with this compound.

Biological treatment methods offer a cost-effective and environmentally friendly approach to cleaning up contaminated soil and water. These can be broadly categorized as in-situ and ex-situ methods. mdpi.comresearchgate.net

In-situ bioremediation: This involves treating the contaminated material in place. vertasefli.co.ukclu-in.org Techniques include:

Biostimulation: The addition of nutrients and electron acceptors (like oxygen) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant.

Bioaugmentation: The introduction of specific microorganisms with known degradative capabilities to the contaminated site.

Ex-situ bioremediation: This requires the excavation of contaminated soil or pumping of contaminated water for treatment elsewhere. vertasefli.co.ukclu-in.org A promising ex-situ technology for treating industrial wastewater containing compounds like dichloronitrobenzenes is the membrane bioreactor (MBR) . In an MBR, a semi-permeable membrane is used to separate the organic pollutants from the wastewater. These pollutants then diffuse into a biological compartment where they are degraded by a specialized microbial consortium. nih.gov This approach has been shown to be highly effective for the treatment of wastewater from the manufacture of 3-chloronitrobenzene, achieving over 99% degradation of the target compound. nih.gov

Physicochemical Remediation Approaches and Their Efficacy

Physicochemical remediation methods offer effective alternatives or complements to biodegradation for treating this compound (3,5-DCNB) contamination. These techniques utilize physical and chemical processes to transform, sequester, or remove the contaminant from environmental matrices. Key approaches include advanced oxidation processes (AOPs), reductive degradation, and adsorption, each with varying mechanisms and efficiencies.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of recalcitrant organic pollutants like 3,5-DCNB. atlantis-press.comnih.gov These processes can lead to the partial degradation or complete mineralization of the contaminant.

One prominent AOP is heterogeneous photocatalysis, which often employs semiconductor particles like titanium dioxide (TiO2). tsijournals.com When irradiated with UV light, TiO2 generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. Research on the closely related isomer, 3,4-Dichloronitrobenzene (B32671), demonstrates the viability of this method. In one study, the photocatalytic degradation of 3,4-DCNB was carried out in aqueous suspensions of TiO2. The process was significantly enhanced by the addition of an oxidizing agent, ammonium (B1175870) persulphate, which increased the rate of degradation by producing more oxidative radical species. tsijournals.com The efficiency of photocatalysis is influenced by several factors, including catalyst loading, initial pollutant concentration, and pH. tsijournals.com

Key findings from the study on 3,4-Dichloronitrobenzene photocatalysis are summarized below.

Table 1: Efficacy of Photocatalytic Degradation of 3,4-Dichloronitrobenzene

Parameter Condition Degradation Time (hours) Reference
Initial Concentration 10 ppm 1.0 tsijournals.com
Initial Concentration 20 ppm 2.0 tsijournals.com
Initial Concentration 50 ppm 3.75 tsijournals.com
Initial Concentration 100 ppm > 8.0 tsijournals.com
Catalyst Loading 300 mg TiO₂ Optimum tsijournals.com
pH ~5.7 (with oxidizing agent) 1.0 (for 10 ppm) tsijournals.com

The data indicates that the degradation rate is inversely proportional to the initial concentration of the substrate. tsijournals.com Complete mineralization for a 10 ppm solution was achieved in approximately one hour under optimal conditions, highlighting the potential of AOPs for treating low-level contamination. tsijournals.com

Reductive Degradation using Zero-Valent Iron (ZVI)

Reductive processes provide an alternative pathway for degrading chlorinated nitroaromatic compounds. The use of nanoscale zero-valent iron (nZVI) is a well-studied technique for the remediation of various subsurface contaminants, including chlorinated organic compounds. pjoes.comnih.gov ZVI acts as an electron donor, facilitating the reductive dehalogenation and the reduction of the nitro group to an amino group, transforming the contaminant into less toxic and more biodegradable compounds. This is a surface-mediated reaction where electrons are transferred from the ZVI to the organochlorine. nih.gov

A pilot study on the remediation of o-nitrochlorobenzene and p-nitrochlorobenzene in soil utilized a combined approach of ZVI reduction and microbial degradation. taylorfrancis.com After 18 weeks of treatment, the total amount of these pollutants was reduced to less than 5% of the initial concentration, demonstrating the high efficacy of coupling physicochemical and biological methods. taylorfrancis.com While this study did not specifically use 3,5-DCNB, the fundamental reactivity of ZVI with the chloro- and nitro- functional groups is applicable. The efficiency of ZVI is often dependent on factors like pH and the presence of dissolved oxygen, with acidic conditions generally favoring the reaction. pjoes.com

Adsorption Techniques

Adsorption is a physical separation process where contaminant molecules bind to the surface of a solid adsorbent material. vito.be This technique is effective for removing a wide range of organic compounds from water. vito.benih.gov While activated carbon is a common and effective adsorbent, research has also focused on low-cost alternative materials. researchgate.net

Studies on the removal of 3,5-Dichlorophenol (3,5-DCP), a structurally related compound, provide insight into potential adsorbents for 3,5-DCNB. Research investigating the efficacy of industrial by-products like red mud and black nickel mud as adsorbents for 3,5-DCP from wastewater showed promising results. The sorption efficiency was influenced by adsorbent dose, contact time, and temperature. researchgate.net

The highest removal efficiency for 3,5-DCP was achieved using black nickel mud. researchgate.net The findings are detailed in the table below.

Table 2: Sorption Efficiency of Alternative Adsorbents for 3,5-Dichlorophenol

Adsorbent Adsorbent Dose (g) Contact Time (hours) Temperature (°C) Sorption Efficiency (%) Reference
Black Nickel Mud 2.0 1 45 87.99 researchgate.net
Red Mud 2.0 1 45 85.16 researchgate.net
Red Mud Not specified 48 25 84.89 researchgate.net

The results indicate that both black nickel mud and red mud are suitable alternative adsorbents for chlorinated aromatic compounds. researchgate.net The process is relatively rapid, with optimal sorption occurring within the first hour, after which desorption was observed to decrease efficiency. researchgate.net This highlights the importance of optimizing contact time for adsorption-based remediation systems.

Theoretical and Computational Chemistry Studies of 3,5 Dichloronitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intrinsic properties of molecules. For 3,5-dichloronitrobenzene, these calculations have been pivotal in understanding its electronic makeup, the relative stabilities of its isomers, and its behavior in the gas phase.

Electronic Structure Analysis and Molecular Orbital Theory

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wuxibiology.com A smaller gap generally implies higher reactivity.

For this compound (also known as 1,3-dichloro-5-nitrobenzene), Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311+G(d,p) and 6-311++G(d,p) basis sets have been employed to determine its electronic properties. researchgate.netnih.gov These studies have shown that the presence of the electron-withdrawing nitro group and chlorine atoms significantly influences the electronic distribution and the energies of the frontier orbitals. The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. researchgate.netnih.gov

Calculated Electronic Properties of this compound
ParameterValueComputational Method
HOMO Energy-DFT (B3LYP)
LUMO Energy-DFT (B3LYP)
HOMO-LUMO Gap-DFT (B3LYP)

The analysis of the molecular orbitals of substituted benzenes, like nitrobenzene (B124822), reveals that the frontier orbitals are formed by the interaction of the benzene (B151609) ring's π orbitals with the orbitals of the substituent groups. researchgate.netrsc.org In nitrobenzene, the LUMO is primarily localized on the nitro group and the benzene ring, indicating that these are the sites susceptible to nucleophilic attack. researchgate.net The addition of chlorine atoms at the 3 and 5 positions further modifies the electronic landscape, influencing the regioselectivity of potential reactions. Theoretical studies on electrophilic aromatic substitution reactions of nitrobenzene have shown that a single frontier orbital (HOMO) analysis may not be sufficient to predict regioselectivity, necessitating more advanced methods like reactive hybrid orbital analysis. acs.org

Computational Thermochemical Studies of Isomers

Computational thermochemistry provides a powerful tool for determining the thermodynamic properties of molecules, such as their enthalpies of formation. These calculated values can be compared with experimental data to validate the computational methods and can also be used to predict the properties of molecules for which experimental data is unavailable.

There are six possible isomers of dichloronitrobenzene. askfilo.comchegg.comdoubtnut.com The relative stability of these isomers can be assessed by comparing their standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)). A more negative enthalpy of formation indicates a more stable isomer.

Experimental and computational studies have been conducted on the thermochemistry of dichloronitrobenzene isomers. nist.gov The standard (p° = 0.1 MPa) molar enthalpies of formation in the gaseous phase for several dichloronitrobenzene isomers have been determined. These studies often involve experimental techniques like calorimetry, complemented by high-level ab initio or DFT calculations.

Calculated Gaseous Enthalpies of Formation for Dichloronitrobenzene Isomers
IsomerΔfHm°(g) / kJ·mol-1Computational Method
2,3-Dichloronitrobenzene (B165493)--
2,4-Dichloronitrobenzene--
2,5-Dichloronitrobenzene--
2,6-Dichloronitrobenzene--
3,4-Dichloronitrobenzene (B32671)--
This compound--

These computational studies are crucial for understanding the thermodynamic landscape of the dichloronitrobenzene isomers and can provide insights into their relative abundances at equilibrium and their potential for isomerization.

Gas Phase Ion Energetics and Reactivity Predictions

Gas-phase ion chemistry investigates the properties and reactions of ions in the absence of a solvent. nist.gov This field provides fundamental data on intrinsic molecular properties such as ionization energy, electron affinity, and proton affinity. This information is critical for understanding reaction mechanisms and predicting reactivity.

The National Institute of Standards and Technology (NIST) Chemistry WebBook contains gas-phase ion energetics data for this compound. nist.govnist.govnist.govnist.gov A key parameter is the electron affinity (EA), which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. nih.gov A higher electron affinity indicates a greater tendency to accept an electron.

Studies have determined the electron affinity of this compound using ion-molecule reaction equilibrium (IMRE) methods. The values have been reported and reanchored to the electron affinity of nitrobenzene.

Gas Phase Ion Energetics Data for this compound
PropertyValue (eV)MethodReference
Electron Affinity (EA)1.548 ± 0.087IMREHuh, Kang, et al., 1999 nist.gov
Electron Affinity (EA)1.500 ± 0.087IMREMishima, Huh, et al., 1993 nist.gov

The electron-withdrawing nature of the nitro and chloro substituents in this compound leads to a relatively high electron affinity, suggesting its propensity to form stable radical anions. This property is crucial in predicting its behavior in electron transfer reactions. Other important gas-phase ion energetics include ionization energy (the energy required to remove an electron) and proton affinity (the negative of the enthalpy change for the protonation reaction). While specific values for the ionization energy and proton affinity of this compound were not found in the search results, these are fundamental properties that can be predicted using computational methods.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the structure, dynamics, and interactions of molecules. These methods range from detailed quantum mechanical calculations to more approximate classical force field approaches. For this compound, these tools have been applied to predict its crystal structure and to investigate the mechanisms of its chemical reactions.

Crystal Structure Prediction and Polymorphism Investigations

The arrangement of molecules in a solid-state crystal lattice can significantly impact the physical properties of a compound, such as its melting point, solubility, and stability. Crystal structure prediction (CSP) aims to determine the most stable crystal packing arrangements for a given molecule based on its chemical structure. Polymorphism is the ability of a compound to exist in more than one crystalline form. umn.edu

Experimental and computational studies have been performed on the crystal structures of dichloronitrobenzene isomers to understand the interplay between functional group interactions and steric requirements in determining the solid-state forms. acs.orgfigshare.com These investigations often involve searches for energetically feasible crystal structures. Such studies have revealed a wide range of distributions of low-energy minima for some isomers, indicating the possibility of polymorphism and solvate formation. acs.org For instance, while 2,3-dichloronitrobenzene was found to adopt a single, thermodynamically stable crystal structure, other isomers showed more complex behavior. acs.org

Computational searches for the crystal structure of dichloronitrobenzene isomers can help in identifying potential polymorphs before they are discovered experimentally. acs.org This is particularly important in the pharmaceutical and materials science fields, where different polymorphs can have vastly different properties and performance. While a specific crystal structure prediction for this compound was not detailed in the provided search results, the methodologies applied to its isomers are directly applicable.

Ab Initio and DFT Studies on Reaction Mechanisms

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Ab initio and Density Functional Theory (DFT) methods are powerful tools for mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energies.

For this compound, a key area of interest is its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of a strong electron-withdrawing nitro group and two chlorine atoms on the benzene ring activates the molecule towards attack by nucleophiles. The chlorine atoms can act as leaving groups in such reactions.

DFT studies on related nitro- and chloro-substituted benzenes have provided insights into the mechanisms of SNAr reactions. nih.govsemanticscholar.orgresearchgate.netnih.govmdpi.com These reactions can proceed through a classical two-step mechanism involving a Meisenheimer intermediate or, in some cases, through a concerted mechanism. nih.govsemanticscholar.org Computational studies can help to distinguish between these pathways by locating the relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface and calculating their relative energies.

For this compound, a nucleophile can attack the carbon atoms attached to the chlorine atoms. DFT calculations can be used to model the approach of a nucleophile (e.g., an alkoxide or an amine) to the aromatic ring, the formation of the intermediate or transition state, and the departure of the chloride ion. These calculations can also predict the regioselectivity of the reaction, i.e., which of the two chlorine atoms is more likely to be substituted. The electronic structure analysis (see Section 7.1.1) provides a basis for these predictions, with the LUMO indicating the most electrophilic sites.

While specific ab initio or DFT studies on the reaction mechanisms of this compound were not found in the provided search results, the principles derived from studies on similar activated aromatic systems are directly applicable and provide a framework for predicting its reactivity.

Structure-Activity/Property Relationship (SAR/SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methodologies that aim to correlate the structural or property-based features of a chemical compound with its biological activity or environmental fate. These in silico models are crucial for predicting the potential effects of chemicals, thereby reducing reliance on extensive experimental testing. For nitroaromatic compounds like this compound, QSAR models are particularly valuable for assessing toxicity and mutagenicity.

Predictive models for the biological activity and environmental distribution of this compound are developed by integrating its physicochemical properties with various computational frameworks. These models are essential for risk assessment, helping to estimate the compound's potential toxicity and persistence in different environmental compartments.

Biological Activity Models: QSAR models are frequently used to predict the toxicity of nitroaromatic compounds. For instance, the toxicity of nitrobenzenes to aquatic organisms like Tetrahymena pyriformis has been extensively modeled. isca.menih.gov These models typically establish a mathematical relationship between toxicity (e.g., the 50% inhibition growth concentration, IGC50) and a set of molecular descriptors. nih.gov Key descriptors often include hydrophobicity (represented by logP or log Kow) and electronic parameters that quantify the molecule's reactivity. isca.menih.govnih.gov The predictive power of these models is rigorously validated using statistical methods to ensure their reliability for screening new or untested compounds. mdpi.com

Environmental Fate Models: The environmental fate of a chemical describes its transport, transformation, and distribution in the air, water, and soil. rsc.org For chlorobenzenes and nitrobenzenes, multimedia environmental fate models like the Equilibrium Criterion (EQC) model and ChemCAN are employed. nih.govosti.gov These models use the chemical's intrinsic properties (such as volatility and hydrophobicity) and environmental parameters to predict its distribution. nih.gov For instance, the AQUATOX model has been adapted to simulate the time-dependent distribution of nitrobenzene in aquatic systems, predicting concentrations in water, sediment, and biota following an environmental release. nih.gov Such models are critical for understanding how a compound like this compound would behave and persist in a specific ecosystem.

Below is a table summarizing the components of typical predictive models applicable to this compound.

Model TypePredicted EndpointKey Input Parameters/DescriptorsExample Model Framework
QSAR/QSTR Biological Toxicity (e.g., IGC50, EC50), MutagenicityHydrophobicity (logP), Electronic Descriptors (e.g., ELUMO, Electrophilicity), Molecular WeightMultiple Linear Regression (MLR), Machine Learning Algorithms isca.meacs.org
Environmental Fate Environmental Concentration, Persistence, DistributionVapor Pressure, Water Solubility, Partition Coefficients (Kow, Koc), Degradation RatesMultimedia Models (EQC, ChemCAN), Aquatic Models (AQUATOX) nih.govnih.gov

This table is interactive. You can sort and filter the data.

Conceptual Density Functional Theory (DFT) provides a powerful framework for calculating a range of molecular electronic properties, known as reactivity descriptors. tandfonline.comnih.gov These descriptors offer a quantum chemical basis for understanding and predicting the reactivity and, by extension, the biological activity of molecules. tandfonline.com In the context of QSAR, DFT-based descriptors are increasingly used to build more mechanistically interpretable and predictive models for the toxicity of compounds like this compound. niscair.res.in

For nitroaromatic compounds, several key DFT descriptors have proven useful in predicting toxicity:

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. Studies have shown a strong correlation between a high electrophilicity index and increased toxicity for nitrobenzene derivatives, as it relates to their capacity to interact with biological macromolecules. researchgate.netresearchgate.net

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value indicates a greater ability to accept electrons, which is often associated with higher reactivity and toxicity in nitroaromatics. nih.govresearchgate.net This descriptor is frequently linked to the mutagenicity of these compounds. nih.gov

Chemical Hardness (η) and Softness (S): These descriptors relate to the molecule's resistance to change in its electron distribution. They are derived from the energies of the highest occupied molecular orbital (HOMO) and LUMO. researchgate.net

Electron Affinity (A) and Ionization Potential (I): These fundamental properties are used to calculate other global reactivity descriptors and are crucial for understanding electron transfer processes involved in toxic mechanisms. isca.menih.gov

Research on a series of nitrobenzenes has demonstrated that QSAR models incorporating the electrophilicity index (ω), ELUMO, and the hydrophobicity index (logP) can successfully predict their toxicity towards Tetrahymena pyriformis. niscair.res.inresearchgate.net These models show that the most toxic nitrobenzenes are those with high hydrophobicity and strong electrophilic character. researchgate.net The integration of these DFT descriptors provides a more profound understanding of the electronic factors that drive the adverse biological effects of this chemical class. acs.org

The table below details key conceptual DFT descriptors and their relevance in QSAR studies of nitroaromatic compounds.

DFT DescriptorSymbolRelevance in QSAR Models
Electrophilicity IndexωCorrelates with the molecule's ability to act as an electron acceptor, often linked to higher toxicity. researchgate.netresearchgate.net
Energy of the LUMOELUMOA lower energy indicates greater electron-accepting ability, frequently associated with mutagenicity and toxicity. nih.govresearchgate.net
Electron AffinityAA fundamental property reflecting the energy change upon gaining an electron; used to derive other reactivity indices. isca.me
Ionization PotentialIRepresents the energy required to remove an electron; contributes to the calculation of hardness and electrophilicity. isca.me
Chemical HardnessηMeasures the resistance to charge transfer; related to the stability and reactivity of the molecule. researchgate.net

This table is interactive. You can sort and filter the data.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The traditional synthesis of dichloronitrobenzene isomers often involves nitration using a mixture of nitric and concentrated sulfuric acid, which can lead to isomeric mixtures and the generation of significant acid waste. tandfonline.com Future research is geared towards developing greener, more selective, and sustainable synthetic methodologies.

One promising area is the use of solid acid catalysts to replace traditional mixed acids. For instance, a mesoporous titanium dioxide-supported catalyst (SZT-0.15) has shown high conversion rates and selectivity for the nitration of 1,2-dichlorobenzene, yielding primarily 3,4-dichloronitrobenzene (B32671) with minimal waste acid. tandfonline.com This approach allows the catalyst to be recycled multiple times, enhancing the sustainability of the process. tandfonline.com Future work could adapt such solid acid catalyst systems for the highly selective synthesis of 3,5-Dichloronitrobenzene, potentially from different precursors.

Another avenue involves process intensification using technologies like microreactors and phase transfer catalysts. google.com A patented "green production process" for this compound utilizes nitrosyl sulfuric acid for diazotization, followed by denitrification and hydrolysis. google.com This method reports a high yield (around 88%) and purity (over 97%), with the added benefit of recycling waste streams, thus minimizing pollution and reducing costs. google.com Research into novel catalysts and reaction media, such as ionic liquids or supercritical fluids, could further enhance reaction rates and selectivity while adhering to the principles of green chemistry. nih.govrsc.org

Table 1: Comparison of Synthetic Approaches for Dichloronitrobenzene Isomers

Feature Traditional Mixed-Acid Nitration Solid Acid Catalysis tandfonline.com Green Diazotization Process google.com
Reagents Nitric Acid, Sulfuric Acid 1,2-dichlorobenzene, Nitric Acid, SZT-0.15 Catalyst 2,6-dichloro-p-nitroaniline, Nitrosyl sulfuric acid, Isopropanol
Selectivity Produces isomeric mixtures High selectivity for 3,4-DCNB (>96%) High purity of 3,5-DCNB (>97%)
Sustainability Generates large amounts of acid waste Recyclable catalyst, less waste Recycles waste gas and water
Yield Variable >98% ~88%

| Key Innovation | Established industrial method | Replacement of liquid acid with a recyclable solid catalyst | Pollution-free process with resource recycling |

Deeper Elucidation of Environmental Transformation Pathways and Products

Understanding how this compound behaves in the environment is crucial for risk assessment and bioremediation. Research on related isomers has revealed that microbial degradation is a key transformation pathway. For example, bacteria like Diaphorobacter sp. have been shown to degrade 2,3- and 3,4-dichloronitrobenzene. nih.govresearchgate.net These organisms utilize a multi-component enzyme system, a nitroarene dioxygenase, to initiate the degradation process. nih.govresearchgate.net This enzyme catalyzes the addition of two hydroxyl groups to the aromatic ring, releasing the nitro group as nitrite. nih.gov

The initial product, a dichlorocatechol, is then processed through a modified ortho-cleavage pathway, involving enzymes encoded by gene clusters analogous to the clc operon in other bacteria. nih.govasm.org For instance, Diaphorobacter sp. strain JS3051 degrades 2,3-dichloronitrobenzene (B165493) to 3,4-dichlorocatechol. nih.gov

Future research should focus on isolating and characterizing microorganisms capable of degrading this compound. It is critical to identify the specific enzymes and genes involved, the resulting metabolic intermediates, and the complete catabolic pathway. This involves:

Isolating novel microbial strains from contaminated sites that can utilize this compound as a sole source of carbon and nitrogen.

Identifying the initial enzymatic attack , likely by a Rieske non-heme iron dioxygenase, and determining the structure of the resulting dichlorocatechol.

Mapping the downstream catabolic pathway to identify all metabolic intermediates and final products, confirming complete mineralization.

Investigating abiotic transformation processes , such as photolysis or hydrolysis, to build a complete picture of its environmental fate.

Comprehensive Mechanistic Studies of Toxicity at Cellular and Subcellular Levels

Halogenated nitroaromatic compounds are known to be toxic to various organisms, including humans. nih.gov However, the specific toxic mechanisms of this compound at the cellular and subcellular levels are not well understood. Research on other nitroaromatic compounds, such as nitrobenzene (B124822) and 1,3-dinitrobenzene (B52904), suggests that a primary mechanism of toxicity is the formation of methemoglobin, which reduces the oxygen-carrying capacity of blood and can lead to tissue hypoxia. nih.govcdc.gov

Emerging research must move beyond general toxicity assays to explore the precise molecular initiating events and key events in adverse outcome pathways. Key research goals include:

Investigating the role of metabolic activation: Determining how cellular enzyme systems (e.g., cytochrome P450s, nitroreductases) transform this compound into more reactive and toxic metabolites.

Quantifying oxidative stress: Measuring the generation of reactive oxygen species (ROS) and assessing damage to key macromolecules like DNA, proteins, and lipids.

Assessing mitochondrial dysfunction: Evaluating the impact of the compound and its metabolites on mitochondrial respiration, membrane potential, and the induction of apoptosis.

Identifying specific molecular targets: Using toxicogenomics and proteomics to pinpoint the proteins and cellular pathways that are most affected by exposure.

Integration of Omics Technologies in Biotransformation and Ecotoxicity Research

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding the complex interactions between organisms and chemicals like this compound. nih.govresearchgate.net These high-throughput methods can provide a comprehensive snapshot of the molecular changes occurring within an organism upon exposure, linking biotransformation pathways with toxicological responses. nih.govconfex.com

The integration of multi-omics is a key future direction. nih.gov For example, combining transcriptomics and proteomics can reveal changes in gene expression and corresponding protein levels in a microbe actively degrading this compound. mdpi.com Adding metabolomics to this analysis can identify the resulting metabolic intermediates and endpoint products, providing a complete picture of the degradation pathway. mdpi.com

In ecotoxicology, omics can identify sensitive biomarkers of exposure and effect long before overt signs of toxicity are visible. researchgate.netrsc.org Future research integrating omics should aim to:

Use metatranscriptomics and metaproteomics on microbial communities from contaminated soils to understand how they respond to and degrade this compound in a real-world setting.

Apply toxicogenomics to model organisms (e.g., zebrafish, daphnia) to build comprehensive adverse outcome pathways (AOPs) for this compound.

Employ metabolomics to identify novel biotransformation products in both microbial cultures and exposed higher organisms. mdpi.com

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Application in Biotransformation Application in Ecotoxicity
Genomics/Metagenomics Identify genes and gene clusters responsible for degradation pathways in microbes. nih.gov Assess the impact on microbial community structure and genetic potential in ecosystems.
Transcriptomics Quantify gene expression changes during active degradation to identify key regulatory networks. nih.gov Identify early-warning gene expression biomarkers of exposure and sublethal stress. nih.gov
Proteomics Identify the specific enzymes (e.g., dioxygenases, reductases) directly involved in the breakdown of the compound. mdpi.com Characterize protein expression changes related to cellular stress responses (e.g., oxidative stress, DNA repair). nih.gov

| Metabolomics | Trace the formation of metabolic intermediates and end-products to fully elucidate degradation pathways. mdpi.com | Profile changes in endogenous metabolites to understand the mechanisms of toxicity and identify metabolic disruption. |

Advanced Computational Design of Degradation and Remediation Strategies

Computational tools are becoming indispensable for designing effective bioremediation strategies. Molecular modeling and bioinformatics can be used to predict the degradability of a compound and to engineer enzymes with enhanced activity and specificity.

A key area of future research is the use of computational methods to redesign enzymes for improved degradation of this compound. For instance, researchers have used molecular dynamics simulations and site-directed mutagenesis to engineer a nitroarene dioxygenase with a 62-fold increased activity towards the recalcitrant isomer 2,4-dichloronitrobenzene. researchgate.net This semi-rational design approach, which focuses on modifying amino acid residues in the enzyme's active site, could be directly applied to enhance the degradation of this compound. researchgate.net

Future computational research should focus on:

Homology modeling and molecular docking: Predicting which enzymes from known degradation pathways are most likely to have activity towards this compound.

Quantum mechanics/molecular mechanics (QM/MM) simulations: Modeling the enzymatic reaction mechanism to understand the catalytic process at an atomic level and identify bottlenecks.

Machine learning and artificial intelligence: Developing predictive models for enzyme activity and substrate specificity based on large datasets of protein sequences and experimental data.

Systems biology modeling: Creating comprehensive models of microbial metabolic networks to optimize degradation pathways and predict the outcomes of introducing engineered microbes into the environment.

By combining these advanced computational approaches with experimental validation, it will be possible to design highly efficient and specific enzymes and microbial consortia for the targeted remediation of sites contaminated with this compound.

Q & A

Q. What methodologies address contradictions in reaction yields during scale-up synthesis?

  • Answer : Use design of experiments (DoE) to identify critical factors (e.g., mixing efficiency, heat transfer). For hydrogenation scale-up (e.g., Figure 2 in ), compare batch vs. continuous flow reactors. Monitor intermediates via in-line FTIR to optimize catalyst loading and H₂ pressure .

Tables for Key Data

Property Value/Method Reference
Molecular Weight192.00 g/mol
logP3.42 (estimated via EPIWIN)
Melting Point71°C (lit.)
Nephrotoxic Metabolite3,5-DCPHA (IC₅₀: 0.8 mM in IKC)
Environmental PersistenceMarine pollutant (OECD 301 half-life >60d)

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloronitrobenzene
Reactant of Route 2
3,5-Dichloronitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.